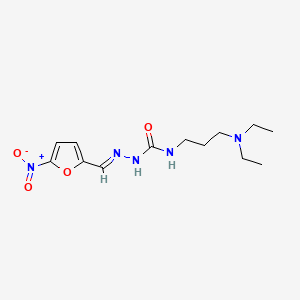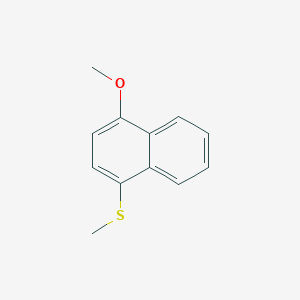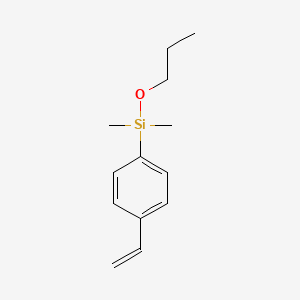
(4-Ethenylphenyl)(dimethyl)propoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethenylphenyl)(dimethyl)propoxysilane is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethenyl group attached to a phenyl ring, which is further bonded to a dimethylpropoxysilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethenylphenyl)(dimethyl)propoxysilane typically involves the reaction of 4-ethenylphenyl magnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Ethenylphenyl)(dimethyl)propoxysilane undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated silanes.
Substitution: Halogenated or alkylated phenyl derivatives.
Applications De Recherche Scientifique
(4-Ethenylphenyl)(dimethyl)propoxysilane finds applications in various scientific research areas, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing novel therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (4-Ethenylphenyl)(dimethyl)propoxysilane involves its interaction with molecular targets through its reactive ethenyl and silane groups. These interactions can lead to the formation of covalent bonds with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(4-Vinylphenyl)(dimethyl)chlorosilane: Similar structure but with a chlorosilane group.
(4-Ethenylphenyl)trimethoxysilane: Contains trimethoxysilane instead of dimethylpropoxysilane.
(4-Ethenylphenyl)triethoxysilane: Features triethoxysilane in place of dimethylpropoxysilane.
Uniqueness: (4-Ethenylphenyl)(dimethyl)propoxysilane is unique due to its specific combination of ethenyl and dimethylpropoxysilane groups, which impart distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
105785-13-5 |
|---|---|
Formule moléculaire |
C13H20OSi |
Poids moléculaire |
220.38 g/mol |
Nom IUPAC |
(4-ethenylphenyl)-dimethyl-propoxysilane |
InChI |
InChI=1S/C13H20OSi/c1-5-11-14-15(3,4)13-9-7-12(6-2)8-10-13/h6-10H,2,5,11H2,1,3-4H3 |
Clé InChI |
SJFNLMFFIPNWQU-UHFFFAOYSA-N |
SMILES canonique |
CCCO[Si](C)(C)C1=CC=C(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)
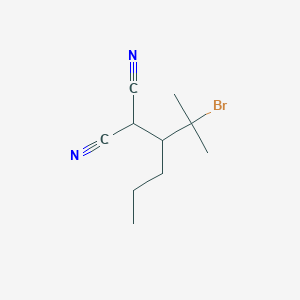
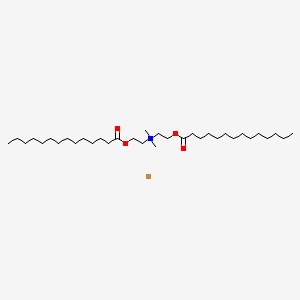
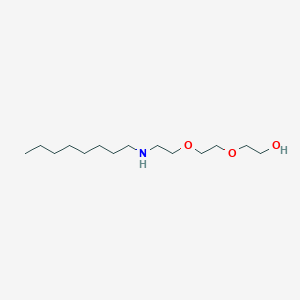
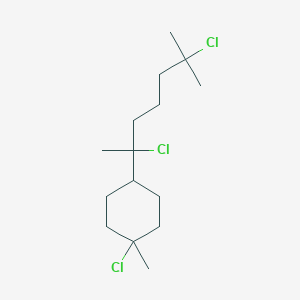


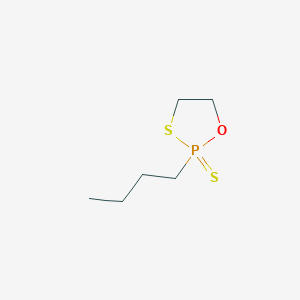
![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)
